molecular formula C9H16N2O2 B051238 (R)-Tert-butyl (1-cyanopropan-2-YL)carbamate CAS No. 170367-68-7

(R)-Tert-butyl (1-cyanopropan-2-YL)carbamate

Cat. No.: B051238
CAS No.: 170367-68-7
M. Wt: 184.24 g/mol
InChI Key: DIUMTAGYVCAZRM-SSDOTTSWSA-N
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Description

®-Tert-butyl (1-cyanopropan-2-yl)carbamate is a chemical compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by its tert-butyl group, a cyanopropyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl (1-cyanopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanopropyl derivative. One common method is the reaction of tert-butyl carbamate with ®-2-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of ®-Tert-butyl (1-cyanopropan-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl (1-cyanopropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanopropyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the carbamate.

    Reduction: Amino derivatives of the carbamate.

    Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

®-Tert-butyl (1-cyanopropan-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-Tert-butyl (1-cyanopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-Benzyl (1-cyanopropan-2-yl)carbamate: Similar structure but with a benzyl group instead of a tert-butyl group.

    Methyl carbamate: A simpler carbamate with a methyl group.

    Ethyl carbamate: Another simple carbamate with an ethyl group.

Uniqueness

®-Tert-butyl (1-cyanopropan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-cyanopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUMTAGYVCAZRM-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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